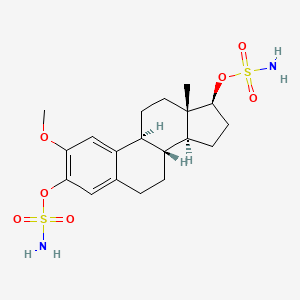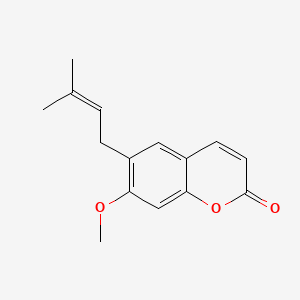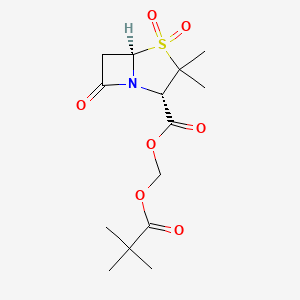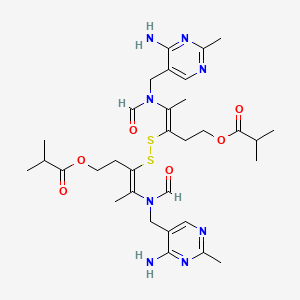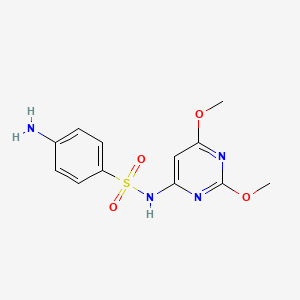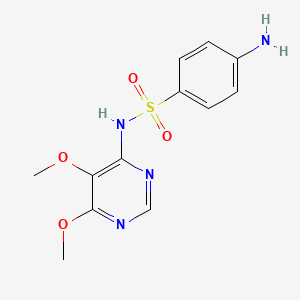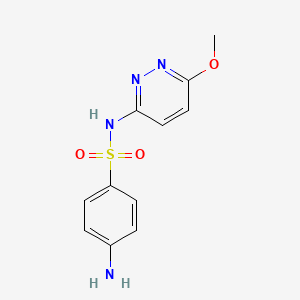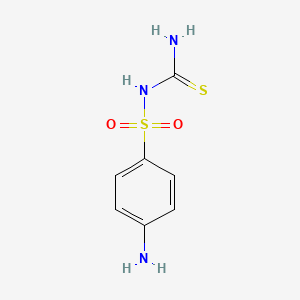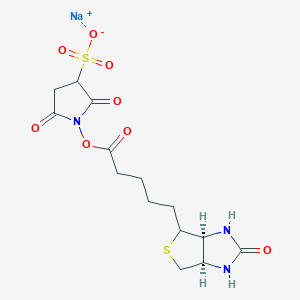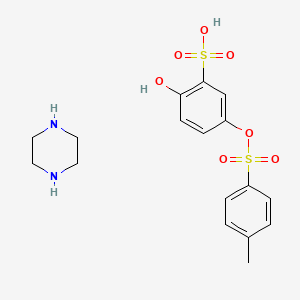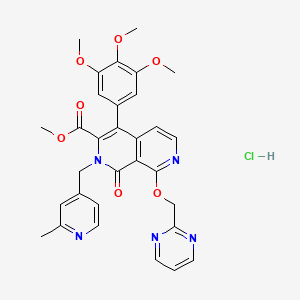
T 0156 hydrochloride
描述
T 0156 hydrochloride is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is more selective than sildenafil (IC50 values are 0.23, 56 and > 63000 nM for T 0156 and 3.6, 29 and > 270 nM for sildenafil at PDE5, PDE6 and PDEs 1 - 4 respectively). This compound is selective over 30 other enzymes and receptors (IC50 > 10 mM) and potentiates electrical field stimulation-induced relaxation of isolated rabbit corpus cavernosum.
作用机制
Target of Action
T 0156 hydrochloride is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in various physiological processes.
Mode of Action
This compound specifically inhibits the hydrolysis of cGMP by PDE5 in a competitive manner . This inhibition leads to an increase in the concentration of cGMP, which in turn activates a cGMP-dependent pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO/cGMP pathway . In this pathway, nitric oxide (NO) stimulates the production of cGMP, which then activates protein kinase G (PKG). PKG phosphorylates multiple targets, leading to various downstream effects such as smooth muscle relaxation and vasodilation .
Result of Action
The inhibition of PDE5 by this compound leads to an increase in cGMP levels, resulting in the activation of the cGMP-dependent pathway. This can lead to various molecular and cellular effects, such as the relaxation of smooth muscle cells . This makes this compound potentially useful in the treatment of conditions like erectile dysfunction and pulmonary arterial hypertension.
生化分析
Biochemical Properties
T 0156 hydrochloride interacts with the enzyme phosphodiesterase type 5 (PDE5). It inhibits PDE5 more selectively than sildenafil . The nature of this interaction is inhibitory, with this compound preventing PDE5 from breaking down cyclic guanosine monophosphate (cGMP) in cells.
Cellular Effects
This compound, by inhibiting PDE5, affects various types of cells and cellular processes. It influences cell function by maintaining higher levels of cGMP, which plays a key role in cell signaling pathways . This can impact gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to PDE5 and inhibiting its enzymatic activity . This prevents the breakdown of cGMP, leading to increased cGMP levels. Elevated cGMP levels can then influence various cellular processes, including gene expression.
Metabolic Pathways
This compound is involved in the cGMP metabolic pathway, where it interacts with the enzyme PDE5 . By inhibiting PDE5, it can potentially affect metabolic flux and metabolite levels.
属性
IUPAC Name |
methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O7.ClH/c1-18-13-19(7-11-32-18)16-36-27(31(38)42-5)25(20-14-22(39-2)28(41-4)23(15-20)40-3)21-8-12-35-29(26(21)30(36)37)43-17-24-33-9-6-10-34-24;/h6-15H,16-17H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJCBXAXUHCWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045745 | |
| Record name | T-0156 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324572-93-2 | |
| Record name | T-0156 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


